molecular formula C15H16N2O2 B13257373 2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13257373
M. Wt: 256.30 g/mol
InChI Key: JNRXSPBSOWRVIM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves a multicomponent reaction. This method typically includes the use of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes . The reaction is carried out under moderate to good yields, and the structure of the resulting pyridopyrimidine derivatives is confirmed by spectral methods.

Another method involves a CuI-catalyzed synthesis through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reactions. This process is conducted at 130°C in DMF, allowing for the practical and modular synthesis of pyrido[1,2-a]pyrimidin-4-ones from readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the multicomponent reaction and CuI-catalyzed synthesis mentioned above can be scaled up for industrial applications. These methods offer high atom economy and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is not well-documented. like other pyridopyrimidine derivatives, it is likely to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H16N2O2/c1-19-12-7-5-11(6-8-12)13-10-15(18)17-9-3-2-4-14(17)16-13/h5-8,10H,2-4,9H2,1H3

InChI Key

JNRXSPBSOWRVIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N3CCCCC3=N2

Origin of Product

United States

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